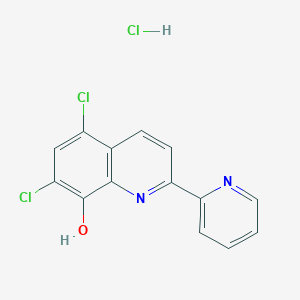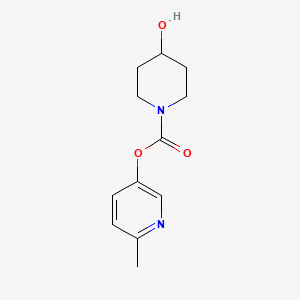![molecular formula C18H18NO6- B13882703 N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate is a synthetic compound derived from coumarin, a naturally occurring substance found in many plants Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 8-formyl-7-hydroxycoumarin.
Reaction with N,N-disubstituted Cyanoacetamides: The 8-formyl-7-hydroxycoumarin is treated with N,N-disubstituted cyanoacetamides in the presence of piperidine.
Formation of Carbamate: The resulting product is then reacted with prop-2-enyl isocyanate to form the final compound, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The formyl group at the 8-position can be reduced to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 7-keto-8-formyl-2-oxochromen-4-yl derivative.
Reduction: 8-hydroxymethyl-7-hydroxy-2-oxochromen-4-yl derivative.
Substitution: Various substituted carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may disrupt microbial cell wall synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant and anticancer properties.
8-Formyl-7-hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
N,N-Disubstituted Cyanoacetamides: Used in the synthesis of biologically active coumarin derivatives.
Uniqueness
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a formyl group, hydroxyl group, and carbamate moiety allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C18H18NO6- |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C18H19NO6/c1-3-7-19(18(23)24)9-11(4-2)13-8-16(22)25-17-12(13)5-6-15(21)14(17)10-20/h3,5-6,8,10-11,21H,1,4,7,9H2,2H3,(H,23,24)/p-1 |
Clave InChI |
CHZFOGBECRPTKD-UHFFFAOYSA-M |
SMILES canónico |
CCC(CN(CC=C)C(=O)[O-])C1=CC(=O)OC2=C1C=CC(=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
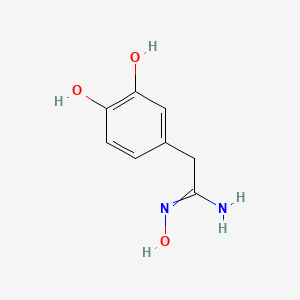

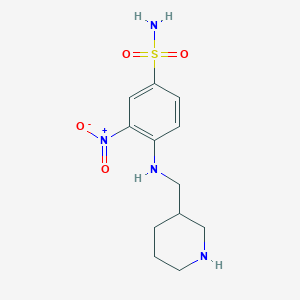

![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
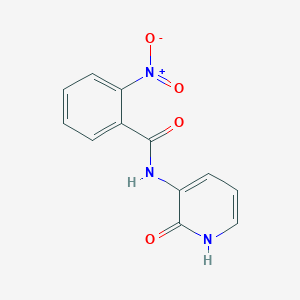
![tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
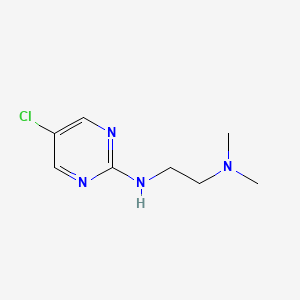
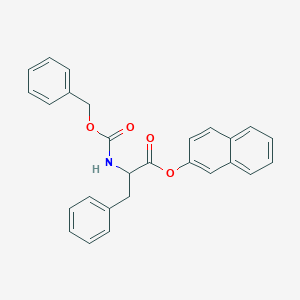
![4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
